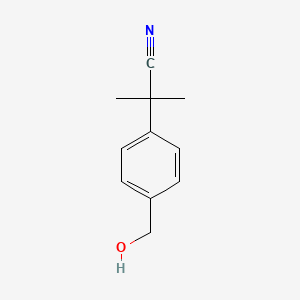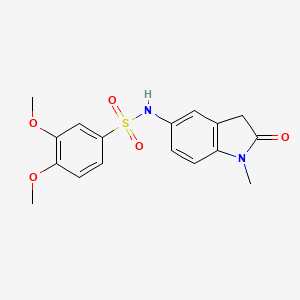
3,4-二甲氧基-N-(1-甲基-2-氧代吲哚-5-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is complex, with multiple functional groups. It includes a benzenesulfonamide group, an indolin-2-one group, and methoxy groups.Chemical Reactions Analysis
While specific chemical reactions involving “3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are not available, related compounds have been used in various chemical reactions. For instance, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .科学研究应用
Antiviral Activity
Indole derivatives, such as 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory concentration values against Coxsackie B4 virus, indicating their potential as antiviral agents .
Anti-inflammatory and Analgesic Properties
The indole scaffold is also associated with anti-inflammatory and analgesic activities. Some indole derivatives have been compared with established drugs like indomethacin and celecoxib, showing promising results in terms of their ulcerogenic index. This suggests that indole-based compounds could be developed as safer alternatives for pain and inflammation management .
Anticancer Applications
Indole derivatives are being explored for their anticancer properties. The structural complexity of indole allows for high affinity binding to multiple receptors, which is crucial in the development of new therapeutic agents. Research is ongoing to determine the efficacy of these compounds in targeting various cancer pathways .
Antioxidant Effects
The indole nucleus is a part of compounds that exhibit antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. Antioxidants are important in preventing diseases related to oxidative stress, including some neurodegenerative disorders .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown a broad spectrum of antimicrobial activities, including against tuberculosis-causing bacteria. The development of new indole-based compounds could contribute to the treatment of resistant strains of bacteria, which is a growing concern in global health .
Antidiabetic Potential
Research into indole derivatives has also included their potential use in managing diabetes. These compounds may play a role in regulating blood sugar levels, although further studies are needed to fully understand their mechanisms and effectiveness in diabetes treatment .
Antimalarial Properties
Indole compounds have been investigated for their antimalarial effects. Given the urgent need for new treatments due to drug-resistant strains of malaria, indole derivatives could offer a new avenue for therapeutic intervention .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. By understanding the role of indole derivatives in plant biology, researchers can develop compounds that influence plant growth and productivity, which has implications for agriculture and food security .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes that contribute to the compound’s biological and clinical applications .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, suggesting that environmental conditions may also play a role .
属性
IUPAC Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)13-5-7-15(23-2)16(10-13)24-3/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFMZJSJCOWQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
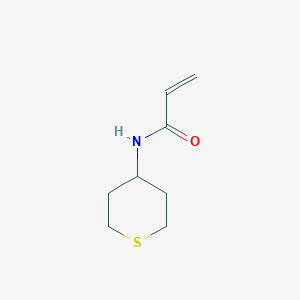

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)
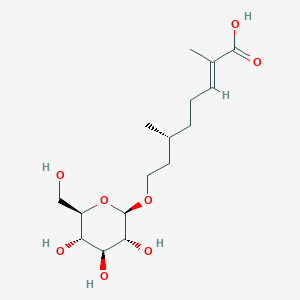
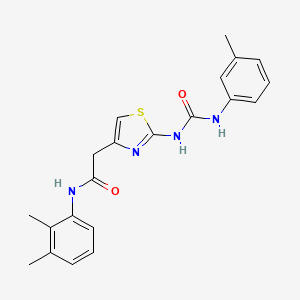
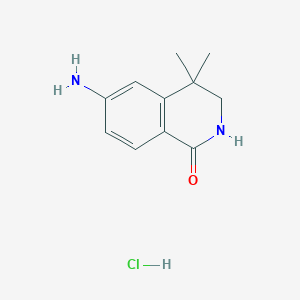
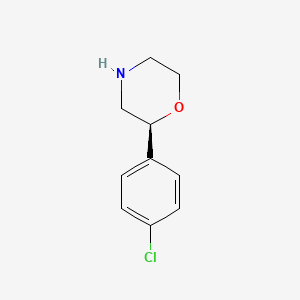
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)
